2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy(oxido)amino group attached to a phenyl ring, which is further connected to a benzimidazole core with a methyl substitution at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The hydroxy(oxido)amino group can be introduced through nitration followed by reduction and subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxido group back to its amine form.
Substitution: The phenyl ring and benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzimidazole core.
Scientific Research Applications
2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and signaling pathways. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(2-Aminophenyl)-6-methyl-1H-benzimidazole
- 2-(2-Hydroxyphenyl)-6-methyl-1H-benzimidazole
- 2-(2-Nitrophenyl)-6-methyl-1H-benzimidazole
Uniqueness
What sets 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole apart is the presence of the hydroxy(oxido)amino group, which imparts unique chemical reactivity and biological activity. This functional group allows for diverse chemical transformations and interactions with biological targets, making the compound valuable for various research and industrial applications.
Properties
CAS No. |
10173-72-5 |
---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-methyl-2-(2-nitrophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-9-6-7-11-12(8-9)16-14(15-11)10-4-2-3-5-13(10)17(18)19/h2-8H,1H3,(H,15,16) |
InChI Key |
YMVCCALFHZAHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.